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Compound Focus: N-Acetyltyramine

CAS No.: 1202-66-0

Cat. No.: S589391

N-Acetyltyramine is a biological compound with reported activity as a quorum-sensing inhibitor and an

agent that reverses drug resistance in leukemia cells [1]. Its molecular structure is key to its function.

The table below summarizes its fundamental properties and calculated hydrogen bonding potential based on

its functional groups [1]:

Property Description

Chemical Name N-Acetyltyramine

CAS Registry Number 1202-66-0 [1]

Molecular Formula C10H13NO2 [1]

Molecular Weight 179.22 g/mol [1]

SMILES Notation 0C1=CC=C(C=C1)CCNC(C)=011]

Functional Groups Phenolic Hydroxyl (-OH), Amide (-CONH-), Aromatic Ring
H-Bond Donors 2 (Phenolic -OH, Amide -NH-)

H-Bond Acceptors 3 (Carbonyl O, Phenolic O, Amide N)
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The following diagram illustrates the molecular structure and highlights the key functional groups involved

in hydrogen bonding, based on the SMILES notation [1]:
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Diagram illustrating N-Acetyltyramine's functional groups and their contribution to its hydrogen-bonding

capacity.

Analytical & Experimental Context

While explicit protocols for analyzing N-acetyltyramine's hydrogen bonding are not available in the search

results, the following context from related research can guide your experimental design.

e Research Significance: N-acetyltyramine-O-glucuronide (NATOG), a metabolite of N-
acetyltyramine, has been identified as a specific biomarker for active Onchocerciasis (river
blindness) infections [2]. This underscores the biological relevance of the N-acetyltyramine
structure.
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¢ Analytical Techniques: The validation of NATOG was performed using Liquid Chromatography
coupled with Mass Spectrometry (LC-MS) [2]. This technique is critical for separating, identifying,
and quantifying such compounds in complex biological samples like human urine.

¢ Crystallographic Evidence: Although not for N-acetyltyramine itself, a study on a similar sugar
derivative, B-d-ribopyranosylamine, provides a methodological reference. It used single-
crystal X-ray diffraction to definitively characterize molecular conformation and hydrogen-bonding
interactions (O-H-:-O, N-H---O, and C-H---O), forming interconnected chains in the crystal lattice [3].
This is the gold-standard method for experimentally determining hydrogen-bonding networks.

A Guide for Experimental Protocol Deconstruction

Based on the available information and standard practices, here is a generalized framework for the key
experiments you would need. Specific details like buffer compositions, instrument parameters, and software

for analysis must be defined from primary literature.

The following chart outlines the high-level workflow for characterizing N-acetyltyramine:
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A proposed high-level workflow for the analytical and structural characterization of N-acetyltyramine.

Table: Key Experimental Areas and Methodologies

Experimental Goal Recommended Methodology Key Steps & Considerations

| Compound Identification & Quantification | Liquid Chromatography-Mass Spectrometry (LC-MS)
[2] | 1. Sample Preparation: Extract from biological matrix (e.g., urine, cell culture). 2. Chromatography:

Separate using a C18 column with a water/acetonitrile gradient. 3. Mass Detection: Use ESI in positive
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mode to detect molecular ion [M+H]* (m/z 180.1 for C10H13NO2). | | Structural Confirmation & H-Bond
Mapping | Single-Crystal X-ray Diffraction (XRD) [3] | 1. Crystallization: Grow a high-quality single
crystal via vapor diffusion or slow evaporation. 2. Data Collection: Measure diffraction intensity at low
temperature (e.g., 100K). 3. Structure Solution: Solve and refine the structure to determine atomic positions
and H-bond geometries (distances and angles). | | Theoretical H-Bond Propensity | Computational
Chemistry | 1. Molecular Modeling: Optimize geometry using software (e.g., Gaussian, Schrodinger). 2.
Surface Analysis: Calculate molecular electrostatic potential (MEP) surfaces. 3. Energy Calculation:

Predict H-bond strength and interaction sites. |

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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